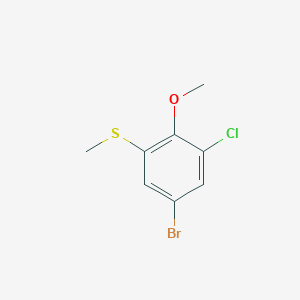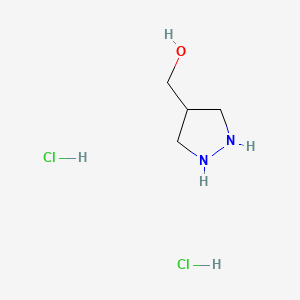![molecular formula C12H15Cl2N3O2 B13485463 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene
- 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2,4,6(27),8,10,12(26),16,21,23-decaene .
Uniqueness
Compared to similar compounds, 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C12H15Cl2N3O2 |
|---|---|
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
4,7-dioxa-11,14,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,16-tetraene;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-2-15-9-6-11-10(16-3-4-17-11)5-8(9)14-12(15)7-13-1;;/h5-6,13H,1-4,7H2;2*1H |
Clave InChI |
DUEQYYAOHXLEPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=NC3=CC4=C(C=C32)OCCO4)CN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate](/img/structure/B13485386.png)
![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
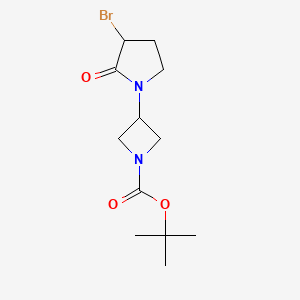
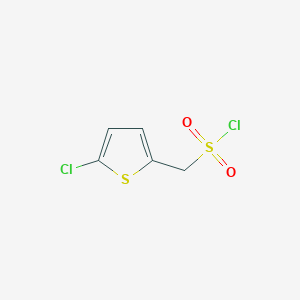
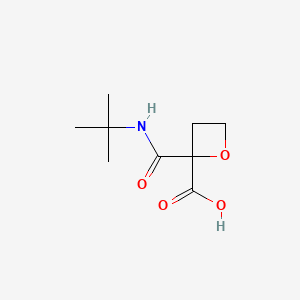
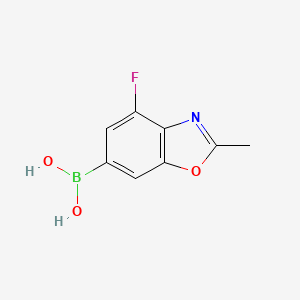

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)

